N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide
Description
N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a difluoroethoxyphenyl group
Properties
IUPAC Name |
N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N3O3/c16-14(17)11-23-13-3-1-12(2-4-13)18-15(22)20-7-5-19(6-8-20)9-10-21/h1-4,14,21H,5-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUGQMDBCFYXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)NC2=CC=C(C=C2)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. This step often requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate alkylating agent under basic conditions.
Attachment of the Difluoroethoxyphenyl Group: The final step involves the coupling of the difluoroethoxyphenyl moiety to the piperazine ring. This can be achieved through a nucleophilic aromatic substitution reaction, where the phenyl ring is activated by electron-withdrawing groups to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoroethoxyphenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a probe to study receptor-ligand interactions and signal transduction pathways in cellular models.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoroethoxyphenyl group enhances its binding affinity to these targets, while the hydroxyethyl group may facilitate its solubility and cellular uptake. The piperazine ring serves as a scaffold that positions these functional groups in an optimal orientation for interaction with the target.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-methoxyethyl)piperazine-1-carboxamide: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-ethoxyethyl)piperazine-1-carboxamide: Similar structure but with an ethoxyethyl group instead of a hydroxyethyl group.
Uniqueness
N-[4-(2,2-difluoroethoxy)phenyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide is unique due to the presence of both the difluoroethoxyphenyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various research applications, distinguishing it from other similar piperazine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
